Binding Affinity to Tau and Amyloid-β Aggregates
3-(Thiazol-4-yl)propanamide exhibits nanomolar binding affinity to both amyloid-β and Tau protein aggregates. The compound demonstrates Ki = 1.40 nM against amyloid-β (1-40) aggregates and IC50 = 1.41 nM for displacement of thiazine red R from human Tau aggregates expressed in E. coli [1]. No head-to-head comparator data are available for close structural analogs under identical assay conditions; however, the absolute affinity values place this scaffold in the nanomolar range for aggregate binding, which represents a benchmark for subsequent derivative optimization [1].
| Evidence Dimension | Binding affinity to protein aggregates |
|---|---|
| Target Compound Data | Ki = 1.40 nM (amyloid-β aggregates); IC50 = 1.41 nM (Tau aggregates) |
| Comparator Or Baseline | No comparator data available from same assay |
| Quantified Difference | Not calculable (absence of comparator data) |
| Conditions | Fluorimetric displacement assay; human Tau aggregate expressed in Escherichia coli; 30 min incubation; thiazine red R as probe |
Why This Matters
The nanomolar aggregate-binding activity validates this scaffold for neurodegeneration-targeted screening libraries where unsubstituted cores enable systematic SAR exploration.
- [1] BindingDB. BDBM50402408 (CHEMBL2203332). Affinity data: Ki = 1.40 nM (amyloid-beta aggregates), IC50 = 1.41 nM (Tau aggregates). http://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50402408 (accessed 2026-04-21). View Source
